molecular formula C5H14NO3P B1596678 Diethyl aminomethylphosphonate CAS No. 50917-72-1

Diethyl aminomethylphosphonate

Cat. No. B1596678
CAS RN: 50917-72-1
M. Wt: 167.14 g/mol
InChI Key: UIBCDEFKKLRXHR-UHFFFAOYSA-N
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Description

Diethyl aminomethylphosphonate is a chemical compound with the molecular formula C5H14NO3P . It is also known by other names such as Diethyl aminomethanephosphonate and diethoxyphosphorylmethanamine .


Synthesis Analysis

The synthesis of α-aminophosphonates, which includes diethyl aminomethylphosphonate, can be achieved using diphenylphosphinic acid as an efficient organocatalyst . This process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The reaction time, catalyst amount, and medium temperature are optimized using a full factorial experiment design .


Molecular Structure Analysis

The molecular structure of diethyl aminomethylphosphonate is represented by the InChI code 1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 . The molecular weight of the compound is 167.14 g/mol .


Physical And Chemical Properties Analysis

Diethyl aminomethylphosphonate is a liquid at room temperature . Its molecular weight is 167.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Corrosion Inhibition

Diethyl aminomethylphosphonates have been studied for their potential as corrosion inhibitors. Research shows that α-aminophosphonates, including various diethyl aminomethylphosphonate derivatives, can effectively inhibit mild steel corrosion in hydrochloric acid, which is useful in industrial pickling processes. These compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors. Their effectiveness has been supported by various methods including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and atomic force microscopy (Gupta et al., 2017).

Synthesis and Structural Characterization

The synthesis and structural characterization of α-phosphonates, including diethyl aminomethylphosphonate derivatives, have been extensively researched. These compounds are of interest due to their potential biological activities and applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis typically involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit (Ouahrouch et al., 2014).

Photodegradation in Water

Phosphonates, including diethyl aminomethylphosphonates, are known for their resistance to degradation, often producing aminomethylphosphonic acid (AMPA) as a metabolite. Studies on the photodegradation of phosphonates in water have shown that these substances undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for understanding the environmental fate of phosphonates (Lesueur, Pfeffer, & Fuerhacker, 2005).

Anticancer and Apoptosis-Inducing Properties

Diethyl aminomethylphosphonate derivatives have been explored for their anticancer properties. Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on hepatocellular carcinoma cells, indicating its potential as an anticancer agent (Qu et al., 2010).

Synthesis of Functionalized Aminomethylphosphonites

The synthesis of new functionalized aminomethylphosphonites and bis(aminomethyl)phosphinates has been proposed for various applications. This synthesis involves the aminomethylation of esters of hypophosphorous acid using chloro-, alkoxy-, and amino-substituted methylamines (Prishchenko et al., 2010).

properties

IUPAC Name

diethoxyphosphorylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCDEFKKLRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364566
Record name diethyl aminomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl aminomethylphosphonate

CAS RN

50917-72-1
Record name diethyl aminomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (aminomethyl)phosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL pressure tank reactor was purged, flushed and maintained with a hydrogen atmosphere, then, was added a solution of diethyl (benzylamino)methylphosphonate (3.5 g, 13.62 mmol, 1.00 equiv) in ethanol (180 mL), acetic acid (10 mL) and Palladium carbon (0.2 g, 0.10 equiv). The resulting solution was stirred for 24 h at 50° C. under 20 atm pressure. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 2.0 g (crude) of the title compound as brown oil which was used without further purification.
Quantity
3.5 g
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reactant
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180 mL
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solvent
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10 mL
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solvent
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Palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diethyl aminomethylphosphonate hydrochloride (4.965 g.) is stirred in chloroform (25 ml.) at 0°C. while ammonia is bubbled through the mixture for 4 minutes. The resulting ammonium chloride is filtered off and the filtrate dried briefly over MgSO4. Evaporation of the solvent at reduced pressure affords diethyl aminomethylphosphonate (4.031 g.) as a clear liquid. ir (CCl4) 1240, 1062, 1032, and 966 cm-1 ; nmr (CDCl3)τ8.67 (t, 6, J=7Hz, CH3), 7.03 (d, 2, J=11Hz, CH2), and 5.86 (p, 4, J=7Hz and J=7Hz, CH2CH3).
Quantity
4.965 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl aminomethylphosphonate
Reactant of Route 2
Diethyl aminomethylphosphonate
Reactant of Route 3
Diethyl aminomethylphosphonate
Reactant of Route 4
Diethyl aminomethylphosphonate
Reactant of Route 5
Diethyl aminomethylphosphonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl aminomethylphosphonate

Citations

For This Compound
111
Citations
D Cornacchia, L Cerasino, C Pacifico, G Natile - 2008 - Wiley Online Library
… to be an MMP inhibitor that is more effective than some inhibitors in clinical use.8,9 This prompted us to extend the investigation to complexeswith the diethyl aminomethylphosphonate …
JP Genet, J Uziel, S Juge - Tetrahedron letters, 1988 - Elsevier
… OF DIETHYL AMINOMETHYLPHOSPHONATE … la*lbp2 One efficient method using the Schiff base of diethyl aminomethylphosphonate _& has been developped, allowing alkylation …
Number of citations: 46 www.sciencedirect.com
ZS Bilgici, OD Ordu, M Isik… - Journal of Polymer Science …, 2011 - Wiley Online Library
… EBBr) and t-butyl α-bromomethacryate (TBBr) with diethyl aminomethylphosphonate and diethyl 2-… the Michael addition reaction between diethyl aminomethylphosphonate and diethyl 2-…
Number of citations: 13 onlinelibrary.wiley.com
J Tanaka, E Kuwano, M Eto - 1986 - catalog.lib.kyushu-u.ac.jp
Since the first discovery of 2-aminoethylphosphonic acid (ciliatine) from rumen protozoa by Horiguchi and Kandatsu (1959), the phosphorus analogs of amino acids and peptides have …
Number of citations: 10 catalog.lib.kyushu-u.ac.jp
SI Hong, CS Kim, YJ Kim - Bulletin of the Korean Chemical Society, 1983 - koreascience.kr
This paper reports new phosphonamide derivatives which contain diethyl aminomethylphosphonate, diethyl DL-1-aminobenzylphosphonate and 6-aminopenicillanic acid; N-(ethyl …
Number of citations: 5 koreascience.kr
M Ferrari, G Jommi, G Miglierini… - Synthetic …, 1992 - Taylor & Francis
… condensation of (+)-ketopinic acid and diethyl aminomethylphosphonate followed by hydrolysis … An improved procedure for the preparation of diethyl aminomethylphosphonate is also …
Number of citations: 33 www.tandfonline.com
JP Genet, J Uziel, S Juge - Phosphorus, Sulfur, and Silicon and the …, 1990 - Taylor & Francis
Aminoalkyl phosphonic compounds have many interesting biological properties: they are used as herbicides, antibiotics and enzyme inhibitors. Several approaches to the preparation …
Number of citations: 3 www.tandfonline.com
CL Campbell - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Treatment of the resultant phthalimidomethylphosphonate with Hydrazine yields diethyl aminomethylphosphonate which is then subjected to imine formation with PhCHO. a …
Number of citations: 2 onlinelibrary.wiley.com
G Cabella, G Jommi, R Pagliarin, G Sello, M Sisti - Tetrahedron, 1995 - Elsevier
… 6 The alkylation of the Schiff bases derived from condensation of diethyl aminomethylphosphonate and (+)-ketopinic acid, 6a or (+)-ketopinic acid derivatives, 6b proceeds …
Number of citations: 27 www.sciencedirect.com
JL Kraus - Synthetic Communications, 1986 - Taylor & Francis
… an initial step which led to the formation of N-phosphonomethylglycinoni tri le diethyl ester 3 l2 through the condensation of chloroacetonitrile with diethyl aminomethylphosphonate 5 in …
Number of citations: 17 www.tandfonline.com

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